molecular formula C27H41NO3 B1663649 Peimisine CAS No. 19773-24-1

Peimisine

Cat. No.: B1663649
CAS No.: 19773-24-1
M. Wt: 427.6 g/mol
InChI Key: KYELXPJVGNZIGC-GKFGJCLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peimisine is a steroidal alkaloid primarily isolated from Fritillaria species, including Fritillaria taipaiensis and Fritillaria ussuriensis. It is recognized for its diverse pharmacological properties, such as anti-inflammatory, antioxidative, and antitumor activities . Quantitative studies reveal that this compound content in F. taipaiensis bulbs peaks at three years of growth (0.0230%–0.0660%) and declines thereafter . Structurally, this compound belongs to the jervine-type steroidal alkaloids, with a revised configuration confirmed via 2D-NMR and NOE techniques . Its bioactivity is linked to modulation of key signaling pathways, including NRF2/KEAP1, JNK/MAPK, and Jak–Stat, which regulate oxidative stress, apoptosis, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ebeiensine can be synthesized through various chemical reactions involving the extraction of alkaloids from Fritillaria species. The process typically involves:

Industrial Production Methods

Industrial production of Ebeiensine involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ebeiensine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Ebeiensine, as well as substituted compounds with different functional groups .

Scientific Research Applications

Pharmacological Effects

  • Anti-inflammatory Properties :
    • Peimisine has demonstrated significant anti-inflammatory effects in various studies. For instance, it was shown to ameliorate dextran sulfate sodium (DSS)-induced colitis by suppressing the Jak-Stat signaling pathway, which is crucial in inflammatory cytokine secretion and gut microbiota dysbiosis .
    • In another study, this compound exhibited protective effects against cigarette smoke extract-induced oxidative damage and apoptosis in human lung epithelial cells, suggesting its potential use in treating chronic obstructive pulmonary disease (COPD) and related conditions .
  • Pulmonary Fibrosis Treatment :
    • Research has established that this compound effectively alleviates pulmonary fibrosis induced by bleomycin in mice. The compound reduced collagen deposition and inflammatory cell infiltration in lung tissues, demonstrating a therapeutic effect comparable to that of pirfenidone, a standard treatment for pulmonary fibrosis .
    • The study highlighted that this compound decreased the levels of inflammatory cytokines such as TGF-β1 and IL-2, further supporting its role in managing pulmonary conditions .
  • Antioxidant Activity :
    • This compound has shown antioxidant properties that contribute to its protective effects against oxidative stress-related damage. These properties are essential for developing treatments for diseases characterized by oxidative stress, including various respiratory disorders .

Pulmonary Fibrosis Model

A study involving a bleomycin-induced pulmonary fibrosis model in mice demonstrated that this compound significantly improved lung histopathology and reduced fibrosis scores compared to control groups. This study established this compound's efficacy as an antifibrotic agent through both in vivo and in vitro experiments .

Colitis Model

In a DSS-induced colitis model, this compound's administration resulted in decreased inflammatory cytokine levels and improved gut health markers. This suggests its potential application in treating ulcerative colitis and other inflammatory bowel diseases .

Data Summary

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryModulation of cytokinesReduces inflammation markers in colitis models
Pulmonary FibrosisECM remodeling, EMT regulationAlleviates fibrosis; comparable to pirfenidone
Oxidative StressAntioxidant activityProtects against oxidative damage in lung cells

Mechanism of Action

Ebeiensine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison

Ebeiedinone

  • Structural Similarity: Both peimisine and ebeiedinone are isosteroidal alkaloids derived from Fritillariae Cirrhosae Bulbus (FCB) .
  • Bioactivity: Oxidative Stress: At 20 µM, this compound reduces ROS levels by 35% in BEAS-2B cells exposed to cigarette smoke extract (CSE), while ebeiedinone achieves similar effects at 10 µM . Pathway Modulation: Both compounds inhibit CSE-induced apoptosis via NRF2/KEAP1 and JNK/MAPK pathways. However, this compound requires higher concentrations (≥40 µM) to significantly downregulate JNK phosphorylation .

Peimine, Peiminine, and Sipeimine

  • Structural Differences : this compound has a lower partition coefficient (logP = 2.7) compared to peimine (logP = 4.1), peiminine (logP = 3.9), and sipeimine (logP = 4.4), influencing its absorption under colitis conditions .
  • Anti-Inflammatory Effects :

    Compound Effect on Cytokines
    This compound Reduces IL-1β (6-fold), TNF-α (3-fold)
    Peiminine Reduces IL-6 (5-fold)
  • Pharmacokinetics : In colitis models, this compound’s elimination half-life remains stable, whereas peimine and peiminine exhibit shortened half-lives .

Koumine and Hupehenine

  • Amyloid Inhibition : Like this compound, koumine and hupehenine inhibit α-synuclein fibril formation (Congo Red assay: λmax = 490 nm vs. 540 nm in controls) . In contrast, corydaline and rotundine fail to prevent β-sheet conformation .

Mechanistic Differences

Antioxidant Pathways

  • This compound and ebeiedinone upregulate SOD and GSH/GSSG ratios while reducing MDA and 8-OHdG levels in CSE-exposed cells. However, this compound’s efficacy is concentration-dependent, requiring ≥20 µM to normalize KEAP1/NRF2 expression .

Antitumor Activity

  • This compound induces G0/G1 phase arrest in A2780 ovarian cancer cells (48–72 h treatment), distinct from imperialine and verticinone, which primarily target S-phase arrest .

P-Glycoprotein (P-gp) Interaction

Pharmacokinetic and Extraction Variability

  • Supercritical Fluid Extraction: this compound achieves optimal yield at 80% ethanol concentration, whereas peimine and peiminine require higher ethanol concentrations (83%–92%) .
  • Colitis Impact: this compound’s systemic exposure decreases by 50% in colitis models due to intestinal barrier disruption, a phenomenon less pronounced in peimine and peiminine .

Data Tables

Table 1: Comparative Bioactivity of Fritillaria Alkaloids

Compound Key Activity Effective Concentration Target Pathway
This compound Reduces IL-1β, TNF-α 25 µg/mL Jak–Stat, NRF2/KEAP1
Ebeiedinone Inhibits ROS, apoptosis 10 µM JNK/MAPK
Peiminine Reduces IL-6 25 µg/mL NRF2/KEAP1
Koumine Inhibits α-syn fibril formation 1:20 (compound:α-syn) β-sheet disruption

Table 2: Pharmacokinetic Properties in Colitis Models

Compound Elimination Half-Life (h) logP
This compound 12.3 (no significant change) 2.7
Peimine 6.1 (reduced by 50%) 4.1
Peiminine 5.8 (reduced by 45%) 3.9

Biological Activity

Peimisine, a steroidal alkaloid primarily derived from the Fritillaria species, has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a steroidal alkaloid, characterized by a complex ring structure that contributes to its biological activity. Its chemical formula is C27H37NC_{27}H_{37}N, and it exhibits a molecular weight of approximately 405.6 g/mol. The structural features of this compound facilitate various interactions within biological systems, influencing its pharmacological properties.

Pharmacological Activities

This compound has been studied for several pharmacological effects, including:

  • Antitussive Activity : this compound has been shown to possess significant antitussive (cough-suppressing) effects. Research indicates that it can effectively reduce cough reflex in animal models, making it a candidate for treating respiratory conditions .
  • Expectorant Effects : Alongside its antitussive properties, this compound also functions as an expectorant. This dual action aids in alleviating symptoms associated with respiratory infections by promoting mucus clearance .
  • Neuroprotective Effects : Recent studies suggest that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Modulation of Neurotransmitter Systems : this compound may influence neurotransmitter levels, particularly in the central nervous system, contributing to its neuroprotective effects.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular integrity and function .

Developmental Toxicity Evaluation

A study evaluated the developmental toxicity of this compound using embryonic stem cell (ESC) models. The findings indicated that while this compound exhibited some toxicity at higher concentrations, lower doses did not adversely affect embryonic development. This suggests a dose-dependent relationship that warrants further investigation into safe therapeutic levels .

Production by Endophytic Fungi

Research on the production of this compound by endophytic fungi isolated from Fritillaria species highlights its biosynthetic pathways. The endophytic fungus Fusarium sp. was found to produce this compound under specific cultivation conditions, indicating potential for biotechnological applications in sustainable production methods .

Data Table: Summary of Biological Activities

Biological ActivityEffectStudy Reference
AntitussiveSignificant reduction in cough reflex
ExpectorantPromotes mucus clearance
NeuroprotectiveProtects against oxidative stress
Developmental ToxicityDose-dependent toxicity observed

Properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930647
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19773-24-1, 139893-27-9
Record name Peimisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebeiensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
Peimisine

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